molecular formula C6H3BrFNO2 B1448202 2-Bromo-6-fluoronicotinic acid CAS No. 1214332-31-6

2-Bromo-6-fluoronicotinic acid

Cat. No. B1448202
M. Wt: 220 g/mol
InChI Key: FPYGNMXTCWUQCH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoronicotinic acid is a chemical compound with the CAS Number: 1214332-31-6 . It has a molecular weight of 220 . The IUPAC name for this compound is 2-bromo-6-fluoronicotinic acid .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-fluoronicotinic acid is 1S/C6H3BrFNO2/c7-5-3 (6 (10)11)1-2-4 (8)9-5/h1-2H, (H,10,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Bromo-6-fluoronicotinic acid is a solid at room temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Electrocatalytic Synthesis Applications

A study by Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, a process involving the electrochemical reduction of halide precursors like 2-amino-5-bromopyridine in the presence of CO2. This research highlighted the electrocatalytic effect of silver electrodes for the reduction of the bromo derivative, which is closely related to the chemical structure of 2-Bromo-6-fluoronicotinic acid. The findings suggest potential applications in synthesizing nicotinic acid derivatives under mild conditions, offering a pathway to develop pharmaceutical intermediates or materials with specific biological activities Electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions.

Synthesis of Fluoropyridines and Pyridones

Research by Sutherland and Gallagher (2003) presented a versatile synthesis approach for 3,5-disubstituted 2-fluoropyridines and 2-pyridones, starting from halogenated precursors like 5-bromo-2-fluoropyridine. This study is indicative of the role halogenated nicotinic acids can play in the synthesis of complex organic structures, potentially useful in developing new pharmaceuticals or organic electronic materials Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones.

Pharmaceutical Intermediate Synthesis

Wang et al. (2006) described a practical synthesis for a pharmaceutical intermediate, demonstrating the utility of halogenated nicotinic acids in drug development. This process involved a palladium-catalyzed sequence, highlighting the importance of such compounds in facilitating complex syntheses that are crucial for the pharmaceutical industry A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid.

Halodeboronation Studies

The work by Szumigala et al. (2004) on the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids demonstrates the broader applicability of bromo-fluoro compounds in organic synthesis. Such transformations are vital for creating intermediates that can lead to the development of novel materials or therapeutic agents Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids.

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, resulting in 6-aminonicotinic acid. This study underscores the potential environmental benefits of using halogenated nicotinic acids as starting materials for synthesizing value-added chemicals through carbon dioxide fixation, offering a sustainable approach to chemical synthesis Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate to 6-aminonicotinic acid.

Safety And Hazards

The safety information for 2-Bromo-6-fluoronicotinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 2-Bromo-6-fluoronicotinic acid are not mentioned in the search results, there is ongoing research into the properties and potential applications of nicotinic acid and its derivatives . This suggests that 2-Bromo-6-fluoronicotinic acid may also have potential for future research and applications.

properties

IUPAC Name

2-bromo-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYGNMXTCWUQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266694
Record name 2-Bromo-6-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoronicotinic acid

CAS RN

1214332-31-6
Record name 2-Bromo-6-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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